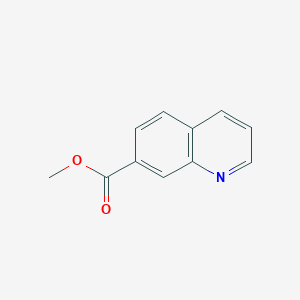

Methyl quinoline-7-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl quinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)9-5-4-8-3-2-6-12-10(8)7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZCGCCFJZVRTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=CC=N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30502345 | |

| Record name | Methyl quinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51552-68-2 | |

| Record name | Methyl quinoline-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30502345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl quinoline-7-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of Methyl quinoline-7-carboxylate

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl Quinoline-7-Carboxylate

This guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous pharmaceuticals.[1] This document offers a detailed exploration of a common synthetic route and the analytical techniques required to verify the structure and purity of the final product.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-stage process: first, the construction of the quinoline-7-carboxylic acid core, followed by esterification.

Formation of the Quinoline Core: Precursor Synthesis

The quinoline ring system can be constructed via several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][2][3][4] For substituted quinoline carboxylic acids, the Pfitzinger reaction is particularly noteworthy. It involves the condensation of isatin with an α-methylene carbonyl compound in the presence of a base to yield a substituted quinoline-4-carboxylic acid.[3][4][5] By selecting appropriately substituted starting materials, this and similar methods can be adapted to produce the required quinoline-7-carboxylic acid precursor.

Esterification: The Fischer-Speier Method

The conversion of quinoline-7-carboxylic acid to its corresponding methyl ester is efficiently accomplished via the Fischer-Speier esterification.[6][7] This acid-catalyzed reaction between a carboxylic acid and an alcohol is a robust and fundamental transformation in organic synthesis.[8][9][10]

The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst, typically sulfuric acid (H₂SO₄). This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by methanol. A tetrahedral intermediate is formed, and following a series of proton transfers, a molecule of water is eliminated. The final deprotonation of the resulting oxonium ion yields the methyl ester and regenerates the acid catalyst.[6][8] Using an excess of methanol is a common strategy to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.[8]

Caption: Synthetic workflow for this compound.

Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound is critical. A combination of physical and spectroscopic methods provides a complete analytical profile.[11]

Physical and Chemical Properties

The fundamental properties of the target compound are summarized below. These data are essential for handling, storage, and preliminary identification.

| Property | Value | Source |

| Appearance | Solid | |

| Molecular Formula | C₁₁H₉NO₂ | [12][13] |

| Molecular Weight | 187.19 g/mol | [12] |

| Monoisotopic Mass | 187.06332 Da | [13] |

| Melting Point | Not specified; determined experimentally |

Spectroscopic Analysis

Spectroscopic techniques provide unambiguous structural confirmation by probing the molecular framework and functional groups.

Caption: Key techniques for structural characterization.

2.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands. The presence of a strong band for the ester carbonyl (C=O) stretch is a key diagnostic feature.[14] Additionally, the disappearance of the broad O-H stretch from the precursor carboxylic acid confirms the success of the esterification.[14][15]

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2955 cm⁻¹: Aliphatic C-H stretching from the methyl group.

-

~1725 cm⁻¹: Strong C=O stretching of the ester functional group.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the quinoline ring.

-

~1280 cm⁻¹ and ~1100 cm⁻¹: C-O stretching vibrations of the ester group.

-

~800-900 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.[16]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will confirm the presence of both the quinoline ring protons and the methyl ester protons. The aromatic protons of the quinoline ring are expected to appear as a series of multiplets in the downfield region (δ 7.5-9.0 ppm). A distinct singlet, integrating to three protons, should appear around δ 3.9-4.1 ppm, which is characteristic of the methyl ester (-OCH₃) protons.[17]

-

¹³C NMR: The carbon NMR spectrum provides evidence for each unique carbon atom in the molecule. Key expected signals include the ester carbonyl carbon at δ ~166 ppm, the carbons of the quinoline ring between δ 120-155 ppm, and the methyl ester carbon at δ ~52 ppm.[18][19][20]

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[11]

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 187, corresponding to the molecular weight of the compound (C₁₁H₉NO₂).[12][13]

-

Key Fragments: Common fragmentation pathways for methyl esters include the loss of the methoxy radical (•OCH₃) leading to an [M-31]⁺ peak at m/z 156, and the loss of the carbomethoxy group (•COOCH₃) resulting in an [M-59]⁺ peak at m/z 128.[12]

Experimental Protocols

CAUTION: These procedures should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment (PPE).

Protocol: Synthesis of this compound

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add quinoline-7-carboxylic acid (1.0 eq).

-

Reagent Addition: Add an excess of methanol (approx. 20-30 eq), which serves as both a reagent and a solvent.

-

Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise to the stirring suspension.

-

Reaction: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Protocol: Characterization

-

Melting Point: Determine the melting point of the purified solid using a calibrated melting point apparatus. A sharp melting range indicates high purity.

-

IR Spectroscopy: Acquire the IR spectrum of the solid product using a Fourier-Transform Infrared (FTIR) spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory.

-

NMR Spectroscopy:

-

Dissolve a small sample (~5-10 mg) of the product in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Mass Spectrometry: Obtain a mass spectrum using a mass spectrometer, for example, with an electron ionization (EI) source coupled to a Gas Chromatography (GC) system to confirm both purity and molecular weight.

References

- Gómez-Caro, L. C., et al. (2011). Ethyl and methyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives... ResearchGate.

- Recent advances in the synthesis of quinolines: a review. (2014). RSC Publishing.

- Methyl isoquinoline-7-carboxylate | 178262-31-2. Sigma-Aldrich.

- Quinoline. Wikipedia.

- Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738. PubChem - NIH.

- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.

- methyl 8-hydroxyquinoline-7-carboxylate | CAS#:73776-20-2. Chemsrc.

- This compound (C11H9NO2). PubChemLite.

- Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry - ACS Publications.

- 7-Methylquinoline(612-60-2) 1H NMR. ChemicalBook.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

- 4. RSC Medicinal Chemistry.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.

- Fischer Esterification. Chemistry Steps.

- Fischer–Speier esterification. Wikipedia.

- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

- 2-methyl quinoline, 91-63-4. The Good Scents Company.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.

- Carboxylate bands [cm −1 ] in the IR spectra of 1-11. ResearchGate.

- Fischer Esterification. Organic Chemistry Portal.

- Fischer Esterification.

- 8-HYDROXYQUINOLINE-7-CARBOXYLIC ACID(19829-79-9) 13C NMR spectrum.

- methyl isoquinoline-7-carboxylate(178262-31-2) 1 h nmr. ChemicalBook.

- Synthesis of quinolines. Organic Chemistry Portal.

- Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar.

- methyl 5,7,8-trimethoxy-6-methyl-1-isoquinolinecarboxylate. ChemSynthesis.

- 2-Quinolinecarboxylic acid, methyl ester. NIST WebBook.

- Quinoline-7-carbaldehyde(49573-30-0) 13C NMR spectrum. ChemicalBook.

- 13-C NMR Chemical Shift Table.pdf.

- Organic chemistry. Wikipedia.

- Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812. PubChem - NIH.

- Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). (2021).

- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.

- Process for the hydrolysis of quinolone carboxylic esters. Google Patents.

- Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.

- 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate.

- Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. (2016). ResearchGate.

- The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). ResearchGate.

- Fig. S2 The 1 H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. ResearchGate.

- The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2018). Spectroscopy Online.

- 7-Methylquinoline | C10H9N | CID 11927. PubChem.

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. iipseries.org [iipseries.org]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. cerritos.edu [cerritos.edu]

- 11. Organic chemistry - Wikipedia [en.wikipedia.org]

- 12. Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 14. researchgate.net [researchgate.net]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 17. METHYL ISOQUINOLINE-7-CARBOXYLATE(178262-31-2) 1H NMR [m.chemicalbook.com]

- 18. 8-HYDROXYQUINOLINE-7-CARBOXYLIC ACID(19829-79-9) 13C NMR spectrum [chemicalbook.com]

- 19. Quinoline-7-carbaldehyde(49573-30-0) 13C NMR [m.chemicalbook.com]

- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]

A-Z Spectroscopic-based characterization of Methyl quinoline-7-carboxylate

Authored by Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl quinoline-7-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By detailing the experimental protocols, interpreting the spectral features, and explaining the underlying chemical principles, this guide serves as an authoritative resource for the structural elucidation and characterization of this molecule.

Table of Contents

-

Introduction to this compound

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy

-

¹³C NMR Spectroscopy

-

Experimental Protocol for NMR Data Acquisition

-

-

Infrared (IR) Spectroscopy

-

Interpretation of the IR Spectrum

-

Experimental Protocol for IR Data Acquisition

-

-

Mass Spectrometry (MS)

-

Analysis of the Mass Spectrum

-

Experimental Protocol for MS Data Acquisition

-

-

References

Introduction to this compound

Quinoline and its derivatives are a class of heterocyclic aromatic compounds that are fundamental scaffolds in numerous pharmacologically active molecules. Their diverse biological activities have led to their use in the development of drugs for a wide range of diseases. This compound, with the molecular formula C₁₁H₉NO₂, is a specific derivative that holds potential as a building block in the synthesis of more complex molecules. Accurate structural confirmation through spectroscopic methods is a critical first step in any research and development endeavor involving this compound. This guide provides a detailed analysis of its characteristic spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the carbon and hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The aromatic protons of the quinoline ring system typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The methyl protons of the ester group will appear as a singlet in the upfield region (around δ 3.9-4.0 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum will show distinct signals for each unique carbon atom. The carbonyl carbon of the ester group is characteristically found in the most downfield region of the spectrum (around δ 165-175 ppm). The aromatic carbons of the quinoline ring will appear in the region of δ 120-150 ppm.

A study on the theoretical and experimental ¹³C NMR chemical shifts of quinoline derivatives provides a basis for the interpretation of these spectra. Solvent effects can also influence the chemical shifts in the ¹³C NMR spectrum of quinoline derivatives.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~166 |

| Quaternary Carbons | ~148, ~136, ~128, ~127 |

| CH Carbons | ~150, ~130, ~129, ~128, ~122 |

| O-CH₃ | ~52 |

Note: These are predicted values and may vary slightly from experimental data.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Spectroscopy

Caption: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Interpretation of the IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A strong absorption band is expected for the C=O (carbonyl) stretching of the ester group, typically appearing in the range of 1700-1725 cm⁻¹. The C-O stretching of the ester will show a band in the 1250-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching will appear above 3000 cm⁻¹. The positions of carboxylate bands in IR spectra are well-documented.[1][2] Studies on the IR spectra of quinoline and its derivatives provide a reference for the expected aromatic ring vibrations.[3]

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=O (Ester) | Stretch | 1700 - 1725 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-O (Ester) | Stretch | 1250 - 1300 |

| Aromatic C-H | Bend (out-of-plane) | 750 - 900 |

Experimental Protocol for IR Data Acquisition

Workflow for IR Spectroscopy

Caption: Workflow for IR Data Acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

Analysis of the Mass Spectrum

The molecular formula of this compound is C₁₁H₉NO₂.[4] The monoisotopic mass is 187.0633 g/mol .[4] In the mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z 187. The spectrum may also show peaks corresponding to common adducts such as [M+H]⁺ at m/z 188, [M+Na]⁺ at m/z 210, and [M+K]⁺ at m/z 226.[4] Fragmentation patterns can also provide structural information. For instance, the loss of the methoxy group (-OCH₃) would result in a fragment at m/z 156, and the loss of the entire ester group (-COOCH₃) would lead to a fragment corresponding to the quinoline cation at m/z 128.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (calculated) |

| [M]⁺ | 187.06 |

| [M+H]⁺ | 188.07 |

| [M+Na]⁺ | 210.05 |

| [M-OCH₃]⁺ | 156.04 |

| [M-COOCH₃]⁺ | 128.05 |

Experimental Protocol for MS Data Acquisition

Workflow for Mass Spectrometry (ESI-QTOF)

Caption: Workflow for Mass Spectrometry Data Acquisition.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing NMR, IR, and MS techniques, provides a robust framework for the unequivocal identification and characterization of this compound. The detailed protocols and interpretation of the spectral data serve as a valuable resource for researchers, ensuring scientific rigor and facilitating the advancement of research in fields that utilize this important chemical entity.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

TSI Journals. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

- Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2000). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Journal of the Chemical Society of Pakistan, 22(3), 180-185.

-

ResearchGate. Carboxylate bands [cm −1 ] in the IR spectra of 1-11. [Link]

-

Spectroscopy Online. The Carbonyl Group, Part V: Carboxylates—Coming Clean. [Link]

-

NASA. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of Methyl Quinoline-7-carboxylate Derivatives

Abstract

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic therapeutic agents. This technical guide focuses on a specific, high-potential subclass: methyl quinoline-7-carboxylate and its derivatives. While direct, extensive public data on the biological activities of simple derivatives is emerging, the core scaffold serves as a critical starting material for synthesizing compounds with a wide array of biological functions. This document provides an in-depth exploration of the synthesis, established biological activities, and prospective therapeutic applications of these derivatives, with a focus on enzyme inhibition, anticancer, antimicrobial, and anti-inflammatory potential. We will detail the causality behind experimental designs, provide validated protocols for screening, and present a forward-looking perspective for researchers in drug development.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The Enduring Significance of the Quinoline Nucleus

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a cornerstone of modern drug discovery. Its rigid, planar structure and the presence of a nitrogen heteroatom provide ideal characteristics for interacting with a multitude of biological targets. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties. The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to optimize efficacy and selectivity.

Focus on this compound: A Versatile Synthetic Intermediate

This compound serves as a particularly valuable building block in the synthesis of novel therapeutic agents. The ester functional group at the 7-position is readily modified, providing a convenient handle for creating diverse libraries of compounds through reactions like hydrolysis, amidation, or reduction. Its role as a key intermediate is highlighted in numerous patents for compounds targeting cancer and inflammatory conditions and in the synthesis of complex heterocyclic hybrids.[1][2] This guide will explore how this specific starting material can be leveraged to develop derivatives with significant biological potential.

Synthesis Strategies for this compound Derivatives

Foundational Synthetic Pathways

The construction of the core quinoline ring system is typically achieved through established name reactions like the Friedländer or Doebner-von Miller syntheses.[3] However, for generating novel derivatives, the focus often lies in the modification of a pre-existing functionalized scaffold like this compound.

General Workflow for Derivative Synthesis

A common and effective strategy for creating a library of diverse analogs begins with the conversion of the methyl ester to a more reactive intermediate, such as a carbohydrazide. This intermediate can then be cyclized with various reagents to form new heterocyclic systems, such as triazoles, pyrazoles, or oxadiazoles, appended to the quinoline core. This approach significantly expands the chemical space and allows for the introduction of a wide range of substituents to probe structure-activity relationships (SAR).[4]

Below is a generalized workflow illustrating this common synthetic approach.

Caption: Generalized synthetic workflow for creating hybrid derivatives.

Biological Activity I: Enzyme Inhibition (Antidiabetic Potential)

One of the most clearly elucidated activities of derivatives synthesized from this compound is the inhibition of key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. These enzymes are validated targets for controlling post-prandial hyperglycemia in type 2 diabetes.

Mechanism of Action

By inhibiting α-amylase and α-glucosidase in the digestive tract, these compounds delay the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. This modulation slows the rate of glucose absorption into the bloodstream, thereby lowering the sharp spike in blood sugar levels that typically occurs after a meal. The efficacy of these inhibitors is a direct result of their molecular structure, which allows them to bind to the active sites of these enzymes, preventing substrate access.

Quantitative Analysis of Enzyme Inhibition

A study involving quinoline-triazole hybrids synthesized from this compound demonstrated potent dual inhibitory activity.[4] The half-maximal inhibitory concentrations (IC₅₀) highlight the significant potential of these derivatives, with several compounds showing greater potency than the standard drug, acarbose.

| Compound ID | R-Group (Substitution on Phenyl Ring) | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |

| 1d | 4-OH | 0.80 ± 0.05 | 1.20 ± 0.10 |

| 2d | 2-OH | 1.10 ± 0.10 | 1.50 ± 0.10 |

| 3d | 3-OH | 1.50 ± 0.10 | 1.90 ± 0.20 |

| 4d | 2,4-di-OH | 1.90 ± 0.20 | 2.10 ± 0.20 |

| Acarbose | Reference Standard | 10.30 ± 0.20 | 9.80 ± 0.20 |

| Data adapted from a study on quinoline-based triazole hybrids.[4] |

Biological Activity II: Anticancer Potential (Prospective)

While extensive SAR studies on simple this compound derivatives are not widely published, the scaffold is a key component in patented molecules designed as anticancer agents, particularly as modulators of the STAT3 and STAT6 signaling pathways.[2] The broader quinoline class exhibits well-documented anticancer activities through several primary mechanisms.

Potential Mechanisms of Action in Oncology

-

Kinase Inhibition: Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer. Targets include receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as intracellular kinases like those in the STAT pathway, which are critical for tumor cell proliferation, survival, and angiogenesis.

-

Induction of Apoptosis: Compounds can trigger programmed cell death by modulating key signaling pathways, leading to the activation of caspases and the systematic dismantling of the cancer cell.

-

DNA Intercalation and Topoisomerase Inhibition: The planar structure of the quinoline ring allows it to insert between DNA base pairs, disrupting DNA replication and transcription. Furthermore, some derivatives can inhibit topoisomerase enzymes, leading to DNA strand breaks and cell death.

Caption: Inhibition of the STAT signaling pathway by quinoline derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Screening

The MTT assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is a critical first step in evaluating the anticancer potential of novel compounds.

Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC₅₀).

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO (stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates, sterile

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a negative control (medium with DMSO vehicle) and a positive control (a known cytotoxic drug like Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: After incubation, carefully remove the medium containing the compound. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Remove the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Biological Activity III: Antimicrobial Potential (Prospective)

The quinoline scaffold is the backbone of the highly successful quinolone class of antibiotics. It is therefore logical to investigate novel this compound derivatives for antibacterial and antifungal activity.

Potential Mechanisms of Antimicrobial Action

-

Inhibition of DNA Gyrase and Topoisomerase IV: In bacteria, these enzymes are essential for DNA replication, repair, and recombination. Quinolone antibiotics bind to the enzyme-DNA complex, trapping it and leading to lethal double-strand breaks in the bacterial chromosome.

-

Disruption of Cell Membrane Integrity: Some heterocyclic compounds can interfere with the bacterial cell membrane, leading to leakage of essential cellular components and cell death.

-

Inhibition of Key Metabolic Enzymes: Derivatives may target enzymes crucial for microbial survival, such as those involved in folate synthesis or cellular respiration.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is the gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.

Objective: To find the lowest concentration of a test compound that prevents visible growth of a specific bacterial or fungal strain.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds dissolved in DMSO

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Reference antibiotics (e.g., Ciprofloxacin, Fluconazole)

Procedure:

-

Plate Preparation: Add 50 µL of sterile broth to wells in columns 2 through 12 of a 96-well plate.

-

Compound Dilution: Add 100 µL of the highest concentration of the test compound (prepared in broth) to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10.

-

Controls: Column 11 will serve as the growth control (no drug), and column 12 will contain a reference antibiotic.

-

Inoculation: Prepare a standardized inoculum of the microorganism and dilute it in broth so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to all wells (columns 1-12).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Reading the MIC: After incubation, examine the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Conclusion and Future Directions

This compound is a highly valuable and versatile scaffold for the development of novel, biologically active compounds. While direct biological screening data for its simple derivatives is limited in the public domain, its established use as a starting material for potent enzyme inhibitors and its inclusion in patented anticancer and anti-inflammatory molecules underscores its immense potential.

The future of research in this area should focus on:

-

Systematic SAR Studies: Synthesizing and screening libraries of simple derivatives to establish clear relationships between chemical structure and biological activity across anticancer, antimicrobial, and anti-inflammatory assays.

-

Mechanism of Action Elucidation: For promising "hit" compounds, detailed biochemical and cellular assays are required to identify their precise molecular targets and pathways.

-

Pharmacokinetic Optimization: Modifying lead compounds to improve their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to enhance their potential as viable drug candidates.

This guide provides the foundational knowledge and validated experimental protocols for researchers to confidently explore the rich therapeutic potential of this compound derivatives.

References

-

New quinoline-based triazole hybrid analogs as effective inhibitors of α-amylase and α-glucosidase: Preparation, in vitro evaluation, and molecular docking along with in silico studies. Frontiers in Chemistry. [Link]

-

New quinoline-based triazole hybrid analogs as effective inhibitors of α-amylase and α-glucosidase: Preparation, in vitro evaluation, and molecular docking along with in silico studies. National Institutes of Health. [Link]

-

Cas 51552-68-2,Methyl 7-quinolinecarboxylate. LookChem. [Link]

-

WO2023164680A1 - 6-oxodecahydropyrrolo[1,2-a][2][4]diazocine and 6-oxodecahydro-4h-pyrrolo[2,1-d][2][4]thiazocine derivatives as stat3 and stat6 modulators for the treatment of cancer and inflammatory conditions. Google Patents.

Sources

- 1. IL158512A - Pyrrolo pyrazole, pyrrolo piperidine, pyrrolo oxazol derivatives as pharmaceutical agents - Google Patents [patents.google.com]

- 2. AU2002339268B2 - Novel pyrrole derivatives as pharmaceutical agents - Google Patents [patents.google.com]

- 3. 7-Chloro-2-methylquinoline | High-Purity Reagent [benchchem.com]

- 4. EP1461319B1 - Quinoline derivatives, synthesis method, and medicines containing said derivatives - Google Patents [patents.google.com]

Methyl Quinoline-7-carboxylate: A Versatile Scaffold for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its inherent biological activity and versatile chemical functionality make it a cornerstone of modern medicinal chemistry. This guide focuses on a particularly valuable derivative, Methyl Quinoline-7-carboxylate . The strategic placement of the methyl ester at the C-7 position provides a robust and adaptable synthetic handle, enabling a wide array of chemical transformations. This document serves as a technical deep-dive for researchers, providing foundational knowledge, detailed experimental protocols, and field-proven insights into leveraging this building block for the synthesis of complex molecular architectures.

Core Characteristics of the Building Block

This compound is an aromatic heterocyclic compound. The fusion of a benzene ring with a pyridine ring establishes the fundamental quinoline structure, while the methyl carboxylate group at the 7-position offers a prime site for chemical modification.[3] Understanding its basic properties is the first step in its effective application.

Physicochemical & Structural Data

A summary of the key properties of this compound is presented below. This data is essential for reaction planning, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂ | [4] |

| Molecular Weight | 187.19 g/mol | [4][5] |

| CAS Number | 125545-32-0 (Implied) | [4] |

| Appearance | Varies (Typically off-white to yellow solid) | General Knowledge |

| Monoisotopic Mass | 187.06332 Da | [4] |

| Predicted XlogP | 2.1 | [4] |

| SMILES | COC(=O)C1=CC2=C(C=CC=N2)C=C1 | [4] |

| InChIKey | ZTZCGCCFJZVRTO-UHFFFAOYSA-N | [4] |

Synthesis of the Core Building Block

The construction of the this compound scaffold relies on established methods for quinoline synthesis followed by a standard esterification. The choice of synthesis route often depends on the availability of starting materials and the desired substitution pattern.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals its constituent parts, guiding the synthetic strategy. The primary disconnections involve the esterification step and the formation of the quinoline ring system itself.

Caption: Retrosynthesis of this compound.

Recommended Synthetic Protocol: Skraup-Doebner-von Miller Reaction & Esterification

This classical and robust method builds the quinoline ring from an aniline derivative. To obtain the 7-carboxy functionality, 3-aminobenzoic acid is a logical starting material.

Workflow Overview

Caption: Two-step synthesis workflow.

Step 1: Synthesis of Quinoline-7-carboxylic Acid via Skraup Synthesis [6][7]

This reaction involves the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.

-

Reagents: 3-Aminobenzoic acid, Glycerol, Sulfuric Acid (conc.), Nitrobenzene (or other mild oxidant).

-

Procedure:

-

To a mechanically stirred mixture of 3-aminobenzoic acid and glycerol in a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid dropwise while cooling in an ice bath.

-

Add nitrobenzene as the oxidizing agent.

-

Heat the mixture carefully. The reaction is often exothermic and may require initial moderation before sustained heating at reflux for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and pour it cautiously onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., NaOH solution) to precipitate the crude product. The pH adjustment must be done carefully to ensure the carboxylic acid is in its salt form for dissolution and then re-precipitated.

-

Filter the crude solid, wash with cold water, and purify by recrystallization.

-

Scientist's Note: The Skraup reaction is notoriously vigorous. Proper control of temperature is critical. The use of ferrous sulfate can help moderate the reaction. Nitrobenzene serves as the oxidant to aromatize the dihydroquinoline intermediate; arsenic acid was used historically but is now avoided due to extreme toxicity.

Step 2: Fischer Esterification to Yield this compound

-

Reagents: Quinoline-7-carboxylic acid, Methanol (anhydrous), Sulfuric Acid (catalytic amount).

-

Procedure:

-

Suspend Quinoline-7-carboxylic acid in an excess of anhydrous methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

-

Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete conversion of the starting material.

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester.

-

Purify the product by column chromatography or recrystallization.

-

Synthetic Transformations & Applications

The true power of this compound lies in its dual reactivity: the ester handle and the aromatic ring system.

Reactions at the Ester Functional Group

The carboxylate is a gateway to a variety of functional groups critical for drug development, particularly amides.

Caption: Key transformations of the ester group.

Protocol 3.1.1: Saponification to Quinoline-7-carboxylic Acid

-

Principle: Base-catalyzed hydrolysis of the ester to the corresponding carboxylate salt, followed by acidic workup to yield the carboxylic acid.[8]

-

Procedure:

-

Dissolve this compound in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add an excess of sodium hydroxide (2-3 equivalents) and stir the mixture at reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the mixture and remove methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Acidify the aqueous layer with cold 1M HCl until a precipitate forms (typically pH 3-4).

-

Collect the solid carboxylic acid by filtration, wash with cold water, and dry under vacuum.

-

Protocol 3.1.2: Amide Bond Formation [9]

-

Principle: Conversion of the carboxylic acid (generated via saponification) into an activated species (acid chloride), which readily reacts with an amine to form a stable amide bond.

-

Procedure:

-

(Activation) Suspend quinoline-7-carboxylic acid (1 eq.) in an anhydrous solvent like toluene or dichloromethane. Add thionyl chloride (SOCl₂, ~2-3 eq.) and a catalytic amount of DMF ("Vilsmeier catalysis").

-

Reflux the mixture for 2-3 hours until gas evolution ceases and the solution becomes clear.

-

Remove the excess SOCl₂ and solvent under vacuum to obtain the crude quinoline-7-carbonyl chloride.

-

(Coupling) Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0 °C.

-

Slowly add a solution of the desired primary or secondary amine (1.1 eq.) and a non-nucleophilic base like triethylamine (2 eq.) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting amide by column chromatography.

-

Experimental Insight: Direct aminolysis of the methyl ester is possible but often requires high temperatures and is limited to more nucleophilic amines. The two-step acid chloride method is more general and reliable, providing higher yields under milder conditions.

Reactions on the Quinoline Ring

The quinoline ring can be functionalized using modern catalytic methods, although this often requires pre-functionalization (e.g., halogenation) for cross-coupling reactions.

Protocol 3.2.1: Photocatalytic C-H Alkylation (Minisci-type Reaction)

-

Principle: Modern approaches allow for the direct functionalization of C-H bonds. Visible-light photocatalysis can generate alkyl radicals from carboxylic acids, which then add to the protonated quinoline ring in a Minisci-type reaction, favoring the C2 and C4 positions.[10]

-

Procedure (Conceptual, based on similar systems):

-

In a reaction vessel, combine this compound (1 eq.), a simple alkyl carboxylic acid (e.g., pivalic acid, 5-10 eq.) as the radical source, and a photocatalyst (e.g., an iridium or iron complex).

-

Add a suitable solvent (e.g., acetonitrile or DMSO) and an acid (e.g., trifluoroacetic acid) to protonate the quinoline nitrogen, which activates it for radical attack.

-

Degas the mixture with nitrogen or argon for 15-20 minutes.

-

Irradiate the stirred mixture with a visible light source (e.g., blue LEDs) at room temperature for 12-24 hours.

-

Upon completion, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography to isolate the alkylated quinoline derivatives.

-

Expertise & Experience: Regioselectivity is a key challenge in direct C-H functionalization of quinolines. The electron-deficient nature of the protonated ring directs nucleophilic radical attack primarily to the C2 and C4 positions. The C7-ester group has a minor electronic influence on this selectivity but significantly impacts the molecule's overall properties.

Application in Drug Discovery: A Case Study

The quinoline scaffold is a key component of many approved drugs. Derivatives of quinoline carboxylic acids have shown promise as potent inhibitors of various biological targets.

Case Study: Inhibitors of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway and a validated target for cancer and autoimmune diseases. Structure-guided design has led to potent inhibitors based on a quinoline carboxylic acid core.[11]

Synthetic Pathway Example

Caption: Pathway from the building block to a bioactive scaffold.

While the cited research focuses on 4-quinoline carboxylic acids[11], the synthetic logic is directly translatable. By using this compound, medicinal chemists can explore a different region of the target's binding pocket, potentially leading to novel inhibitors with improved selectivity or pharmacokinetic profiles. The conversion of the C7-ester to various amides (Protocol 3.1.2) is the key step in building a library of diverse compounds for structure-activity relationship (SAR) studies.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategically designed building block that offers synthetic chemists a reliable entry point into the rich chemical space of quinoline derivatives. Its value is defined by the versatility of its ester handle and the inherent biological relevance of its core scaffold.

Future research will likely focus on developing more efficient and regioselective C-H functionalization methods that can directly modify the quinoline ring without the need for pre-functionalization. Furthermore, the incorporation of this building block into DNA-encoded libraries and high-throughput synthesis platforms will accelerate the discovery of new therapeutic agents based on the quinoline-7-carboxylate framework.

References

- Gómez-Caro, C., et al. (2011). Synthesis of quinoxaline 1, 4-di-N-oxide derivatives on solid support using room temperature and microwave-assisted solvent-free procedures.

- Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. (n.d.).

- Quinoline. (n.d.). Wikipedia.

- 7-Methylquinoline-8-carboxylic acid. (n.d.). MySkinRecipes.

- methyl 8-hydroxyquinoline-7-carboxyl

- Methyl quinoline-7-carboxyl

- Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central.

- Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing.

- Quinoline-7-carboxylic acid. (n.d.). Amerigo Scientific.

- Process for the preparation of quinoline carboxylic acids. (1994).

- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.

- Synthesis of methyl 2‐methylquinoline‐4‐carboxylate (148) using.... (n.d.).

- Methyl quinoline-6-carboxyl

- An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (n.d.). Brieflands.

- Methyl quinoline-2-carboxyl

- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.

- 7-Methylquinoline. (n.d.). PubChem.

- Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. (n.d.). PMC - NIH.

- Methyl quinoline-5-carboxyl

- Organic chemistry. (n.d.). Wikipedia.

- Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.). PMC - PubMed Central.

- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018).

- A Greener Approach for Synthesis of Quinoline-3-carboxylate Building Block and their Biological Screening. (n.d.). Asian Journal of Organic & Medicinal Chemistry.

- Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxyl

- Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv

- Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. (n.d.). NIH.

- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). PMC - NIH.

- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega.

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. Organic chemistry - Wikipedia [en.wikipedia.org]

- 4. PubChemLite - this compound (C11H9NO2) [pubchemlite.lcsb.uni.lu]

- 5. Methyl quinoline-5-carboxylate | 16675-62-0 [amp.chemicalbook.com]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. Quinoline-7-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 9. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of Quinoline-7-Carboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. While much of the historical focus has centered on derivatives substituted at the 2- and 4-positions, the strategic functionalization at the 7-position has emerged as a critical determinant of biological activity, particularly in the realm of antimicrobial and anticancer agents. This in-depth technical guide charts the historical trajectory and discovery of quinoline-7-carboxylic acid esters, from the early days of quinoline chemistry to their contemporary significance in drug development. We will explore the evolution of synthetic methodologies, delve into the causal relationships between structure and activity, and provide detailed experimental protocols for the preparation and analysis of these pivotal compounds. This guide aims to be an essential resource for researchers and scientists dedicated to the exploration of novel quinoline-based therapeutics.

Introduction: The Quinoline Core and the Strategic Importance of the 7-Position

The story of quinoline begins in 1834, when Friedlieb Ferdinand Runge first isolated this colorless, hygroscopic liquid from coal tar.[1] For decades, the elucidation of its structure, a fusion of a benzene and a pyridine ring, captivated chemists. The advent of robust synthetic methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses in the late 19th century, unlocked the potential for creating a vast array of quinoline derivatives.[2][3][4]

Early medicinal applications of quinolines were dominated by the antimalarial properties of quinine, a natural product, and its synthetic analogs. However, the landscape of quinoline chemistry was irrevocably altered with the discovery of nalidixic acid in the 1960s, the progenitor of the quinolone and later fluoroquinolone antibiotics. This discovery underscored the profound impact of substituents on the biological activity of the quinoline scaffold.

While the carboxyl group at the 3-position and the carbonyl at the 4-position were quickly identified as essential for the antibacterial activity of quinolones, the substituent at the 7-position emerged as a key modulator of potency, spectrum of activity, and pharmacokinetic properties.[5][6] The introduction of a basic amino heterocyclic group, such as piperazine or pyrrolidine, at this position was found to be a stringent requirement for potent antibacterial action, likely due to its role in facilitating interaction with bacterial DNA gyrase and topoisomerase IV.[7] This realization catalyzed a surge in research focused on the synthesis and evaluation of diverse 7-substituted quinoline carboxylic acids and their derivatives, including esters.

The Dawn of 7-Substituted Quinolines: A Synthetic Evolution

The classical quinoline syntheses, while foundational, were often harsh and lacked the regioselectivity required for the targeted synthesis of specific isomers like quinoline-7-carboxylic acid. The development of more refined and versatile synthetic strategies was therefore paramount.

Navigating the Isomeric Landscape: From Classical to Modern Methodologies

The Skraup synthesis , involving the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, is a powerful method for generating the quinoline core.[4][8] However, its application to the synthesis of specific isomers of substituted quinolines can be challenging due to the potential for multiple reaction pathways. Modified Skraup reactions have been developed to improve yields and reduce the often-violent nature of the original procedure.[9][10]

The Doebner-von Miller reaction , which utilizes α,β-unsaturated carbonyl compounds in place of glycerol, offers a more versatile route to substituted quinolines.[3][11] This method, along with the related Doebner reaction (using anilines, aldehydes, and pyruvic acid to form quinoline-4-carboxylic acids), provided early avenues for accessing quinolines with carboxylic acid functionalities.[2][12]

A significant advancement in the targeted synthesis of quinoline carboxylic acids was the Pfitzinger reaction , which involves the condensation of isatin with a carbonyl compound to yield quinoline-4-carboxylic acids.[4] While primarily used for 4-carboxylic acid derivatives, modifications and alternative starting materials have expanded its scope.

The Gould-Jacobs reaction , starting from an aniline and ethyl ethoxymethylenemalonate, has proven to be a particularly valuable methodology for the preparation of 4-hydroxy-3-quinolinecarboxylic acid esters. This approach has been successfully employed to synthesize arrays of 6- and 7-substituted quinolones, including esters with potent antimalarial activity.[13][14][15]

More contemporary approaches, such as the one-pot Friedländer synthesis from o-nitroarylcarbaldehydes and ketones, have further streamlined the synthesis of specifically substituted quinolines, including 2-phenylquinoline-7-carboxylic acid, a key precursor for esterification.[16]

Key Synthetic Methodologies and Experimental Protocols

The ability to synthesize quinoline-7-carboxylic acid esters with high purity and in good yield is fundamental to their study and application. Below are detailed protocols for the synthesis of a key intermediate and a representative ester.

Synthesis of 2-Phenylquinoline-7-carboxylic Acid via One-Pot Friedländer Annulation

This protocol is adapted from a scalable, one-pot procedure that utilizes the in-situ reduction of an o-nitroarylcarbaldehyde followed by condensation.[16]

Materials:

-

4-Nitro-3-formylbenzoic acid

-

Acetophenone

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Potassium Hydroxide (KOH)

-

Water

Procedure:

-

To a stirred suspension of 4-nitro-3-formylbenzoic acid (1 equivalent) and iron powder (5 equivalents) in ethanol, add a catalytic amount of concentrated HCl.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and add a solution of potassium hydroxide (2.5 equivalents) in water.

-

Add acetophenone (1.2 equivalents) and continue to stir at room temperature.

-

Upon completion, acidify the reaction mixture with concentrated HCl to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 2-phenylquinoline-7-carboxylic acid.

Esterification of Quinoline-7-carboxylic Acid

A general procedure for the synthesis of a methyl ester is provided below. This can be adapted for other alcohols.

Materials:

-

Quinoline-7-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Methanol (anhydrous)

-

Dichloromethane (DCM, anhydrous)

Procedure:

-

Suspend quinoline-7-carboxylic acid (1 equivalent) in anhydrous DCM.

-

Add thionyl chloride (3 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture and carefully add anhydrous methanol.

-

Stir for an additional hour at room temperature.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the methyl quinoline-7-carboxylate.

Biological Significance and Therapeutic Applications

The strategic placement of a carboxylic acid ester at the 7-position of the quinoline nucleus has led to the discovery of compounds with a diverse range of biological activities.

Antimicrobial Agents: The Fluoroquinolone Legacy

The development of fluoroquinolone antibiotics represents a landmark achievement in medicinal chemistry, and the 7-position is central to their success. While the parent compounds are carboxylic acids, ester prodrugs have been explored to improve pharmacokinetic properties. The heterocyclic substituent at the 7-position is critical for interaction with bacterial DNA gyrase and topoisomerase IV, the molecular targets of these drugs.[5][6] Modifications at this position have a profound impact on the antibacterial spectrum, potency, and safety profile of fluoroquinolones.[17][18][19]

Antimalarial Agents: Targeting the Parasite's Powerhouse

Recent research has highlighted the potential of quinolone esters as potent antimalarial agents. Specifically, 7-substituted quinolone esters have demonstrated nanomolar activity against Plasmodium falciparum, the deadliest malaria parasite.[13][14][15] These compounds are believed to target the parasite's cytochrome bc₁ complex, a key component of the mitochondrial electron transport chain, thereby disrupting its energy metabolism.

Anticancer and Enzyme Inhibitory Activity

The quinoline scaffold is also a recognized pharmacophore in the design of anticancer agents. Modifications at the 7-position have been shown to influence the cytotoxic activity of fluoroquinolone derivatives against various cancer cell lines.[5] Furthermore, quinoline carboxylic acid derivatives have been identified as inhibitors of various enzymes, including diacylglycerol O-acyltransferase (DGAT1) and protein kinase CK2, suggesting their potential in treating metabolic disorders and cancer.[20][21] The ester functionality in these derivatives can be crucial for cell permeability and metabolic stability.

Data Presentation

Table 1: Biological Activity of Representative Quinolone Derivatives with 7-Position Substitution

| Compound Class | 7-Position Substituent | Target | Biological Activity | Reference(s) |

| Fluoroquinolone | Piperazinyl/Pyrrolidinyl | DNA Gyrase/Topoisomerase IV | Broad-spectrum antibacterial | [5][6][22] |

| Quinolone Ester | Various | Plasmodium falciparum bc₁ complex | Antimalarial (nM range) | [13][14][15] |

| Quinolone Carboxylic Acid | Various | DGAT1 | Enzyme inhibition | [20] |

| Quinolone Carboxylic Acid | Various | Protein Kinase CK2 | Enzyme inhibition (µM range) | [21] |

Visualizations

Classical Quinoline Synthesis Pathways

Caption: Overview of classical synthetic routes to the quinoline core.

The Central Role of the 7-Position in Fluoroquinolone Activity

Caption: Structure-activity relationship of the 7-position in fluoroquinolones.

Future Perspectives

The journey of quinoline-7-carboxylic acid esters from relative obscurity to a focal point of medicinal chemistry research is a testament to the power of systematic structure-activity relationship studies. The foundational understanding of the importance of the 7-position, born from the development of fluoroquinolone antibiotics, has paved the way for the exploration of these compounds in other therapeutic areas, including malaria and cancer.

Future research will likely focus on the design of novel esters with enhanced target specificity and improved pharmacokinetic profiles. The use of ester prodrug strategies to overcome challenges such as poor solubility and metabolic instability will continue to be a key area of investigation. Furthermore, the application of modern synthetic methodologies, including flow chemistry and photocatalysis, will undoubtedly accelerate the discovery and development of the next generation of quinoline-7-carboxylic acid ester-based therapeutics. The rich history and proven therapeutic potential of the quinoline scaffold ensure that its 7-substituted derivatives will remain a fertile ground for innovation in drug discovery for years to come.

References

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]

-

Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. (2022, August 18). Frontiers. [Link]

-

The history of the development and changes of quinolone antibacterial agents. (n.d.). IntechOpen. [Link]

-

Quinolone antibacterial agents substituted at the 7-position with spiroamines. Synthesis and structure-activity relationships. (1995, August 18). PubMed. [Link]

-

The development of quinolone esters as novel antimalarial agents targeting the Plasmodium falciparum bc1 protein complex. (n.d.). MedChemComm (RSC Publishing). [Link]

-

The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (n.d.). MDPI. [Link]

-

The development of quinolone esters as novel antimalarial agents targeting the Plasmodium falciparum bc1 protein complex. (2012, March 1). Liverpool School of Tropical Medicine. [Link]

-

Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. (1993, May 14). PubMed. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]

-

The development of quinolone esters as novel antimalarial agents targeting the Plasmodium falciparum bc1 protein complex. (n.d.). ResearchGate. [Link]

-

Doebner–Miller reaction. (n.d.). Wikipedia. [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

-

THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (n.d.). ResearchGate. [Link]

-

The Skraup Synthesis of Quinolines. (n.d.). Organic Reactions. [Link]

-

Nonclassical Biological Activities of Quinolone Derivatives. (2011, December 9). Publishing at the Library. [Link]

-

THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. (n.d.). Canadian Science Publishing. [Link]

-

Doebner-Miller Reaction. (n.d.). SynArchive. [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. (2016, July 29). PMC. [Link]

-

Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. (n.d.). PubMed. [Link]

-

Quinoline. (n.d.). Wikipedia. [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). The Journal of Organic Chemistry - ACS Publications. [Link]

-

One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. (n.d.). Organic Chemistry Portal. [Link]

-

Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024, December 19). PubMed. [Link]

-

Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (n.d.). Stork. [Link]

-

Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

-

The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023, August 23). The Journal of Organic Chemistry - ACS Publications. [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022, September 29). Revues Scientifiques Marocaines. [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018, May 4). Journal of Medicinal Chemistry - ACS Publications. [Link]

-

(PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. (n.d.). ResearchGate. [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 8. organicreactions.org [organicreactions.org]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. synarchive.com [synarchive.com]

- 12. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The development of quinolone esters as novel antimalarial agents targeting the Plasmodium falciparum bc1 protein complex - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]

- 17. Frontiers | Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins [frontiersin.org]

- 18. Quinolone antibacterial agents substituted at the 7-position with spiroamines. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Stork: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 [storkapp.me]

- 22. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown | MDPI [mdpi.com]

An In-depth Technical Guide to the Physical Properties of Methyl Quinoline-7-carboxylate: Experimental Determination of Solubility and Melting Point

This technical guide provides a comprehensive overview of the methodologies used to determine the key physical properties of Methyl quinoline-7-carboxylate, specifically its solubility and melting point. While specific experimental data for this particular isomer is not widely published, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to ascertain these critical parameters. Understanding these properties is paramount in the fields of medicinal chemistry, materials science, and pharmaceutical development, as they directly influence a compound's behavior in various environments and its suitability for specific applications.

Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, making them important scaffolds in drug discovery.[1] The precise physical characteristics of a specific derivative, such as this compound, are crucial for its development. For instance, solubility directly impacts bioavailability and formulation, while the melting point is a key indicator of purity and stability.[2]

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range.[2] Therefore, determining the melting point is a fundamental technique for identifying a compound and assessing its purity.[2] An impure compound will typically exhibit a depressed and broader melting point range.[2]

Principle of Melting Point Determination

The most common and standard method for determining the melting point is the capillary method.[3][4] This technique involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature at which the substance melts.[3][4]

Experimental Protocol for Melting Point Determination

The following protocol outlines the steps for determining the melting point of this compound using a modern melting point apparatus.

Materials:

-

This compound (dry, powdered)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Melting point apparatus (e.g., Mel-Temp or similar)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample several times to introduce a small amount of the compound.

-

Tap the bottom of the capillary tube on a hard surface to pack the powder into a dense column at the sealed end.[3] The packed sample should be 2-3 mm in height.

-

-

Initial (Rapid) Determination:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Rapidly heat the sample to get an approximate melting point. This provides a target range for a more accurate measurement.[2]

-

-

Accurate Determination:

-

Allow the apparatus to cool to at least 10-15°C below the approximate melting point observed.

-

Insert a new capillary tube with the sample.

-

Set the heating rate to a slow, controlled ramp, typically 1-2°C per minute, as you approach the expected melting point.

-

Carefully observe the sample through the viewing lens.

-

Record the temperature at which the first drop of liquid appears (the initial melting point).

-

Record the temperature at which the entire sample has completely melted (the final melting point). This range is the melting point of the sample.

-

Repeat the measurement at least twice to ensure consistency and accuracy.

-

Data Presentation

The melting point data should be recorded in a clear and organized manner.

| Compound | Trial 1 (°C) | Trial 2 (°C) | Average Melting Point Range (°C) |

| This compound | Tinitial - Tfinal | Tinitial - Tfinal | Tavg_initial - Tavg_final |

Visualization of Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Solubility Determination